2-Methyl-2-azaspiro[4.5]decan-4-amine

Spirocyclic amines Physicochemical properties Drug discovery scaffolds

Flat, aromatic scaffolds can limit solubility and metabolic stability, hampering CNS lead progression. Secure a defined 3D alternative with 2-Methyl-2-azaspiro[4.5]decan-4-amine (CAS 1514112-01-6), a conformationally restricted spirocyclic diamine. Its rigid [4.5] framework delivers zero rotatable bonds, low TPSA (29.3 Ų), and increased Fsp³ for improved BBB penetration and reduced promiscuous binding. The orthogonally reactive primary and N-methyl tertiary amines enable efficient parallel SAR exploration without protection/deprotection sequences. • Purity: ≥95% | Formula: C10H20N2 | MW: 168.28 g/mol • Standard packs: 10 mg-100 mg; bulk custom synthesis available on request.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B13203472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-azaspiro[4.5]decan-4-amine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCN1CC(C2(C1)CCCCC2)N
InChIInChI=1S/C10H20N2/c1-12-7-9(11)10(8-12)5-3-2-4-6-10/h9H,2-8,11H2,1H3
InChIKeyNWONIFCNBNSQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-azaspiro[4.5]decan-4-amine: Procurement Guide


2-Methyl-2-azaspiro[4.5]decan-4-amine (CAS 1514112-01-6) is a spirocyclic diamine characterized by a rigid [4.5] spiro framework linking a cyclohexane ring and a methylated azetidine ring . The compound features a primary amine at the 4-position and a tertiary N-methyl amine at the 2-position, providing a well-defined 3D scaffold with constrained geometry that is distinct from flat aromatic systems . The spirocyclic architecture confers increased sp³ carbon fraction (Fsp³) and conformational restriction, which are recognized as favorable attributes for improving target selectivity and metabolic stability in early-stage drug discovery .

1 Rigid spirocyclic [4.5] scaffold with defined 3D geometry supports target selectivity studies
2 Primary and N-methyl tertiary amine handles enable orthogonal derivatization workflows
3 Increased Fsp³ and zero rotatable bonds reported to benefit scaffold-hopping and CNS MPO profiles

2-Methyl-2-azaspiro[4.5]decan-4-amine: Generic Substitution Risks


Direct substitution of 2-Methyl-2-azaspiro[4.5]decan-4-amine with the unsubstituted parent 2-azaspiro[4.5]decan-4-amine (CAS 2098057-86-2) or other close analogs is inadvisable due to quantifiable differences in molecular properties that impact binding, stability, and synthetic utility. The N-methyl group introduces a tertiary amine center with distinct basicity (pKa ~10.52) and lipophilicity (XLogP ~1.4) compared to the secondary amine of the parent compound [1]. These differences modulate the compound's electronic and steric environment, which can significantly alter target engagement, metabolic stability, and the compound's suitability for downstream chemical derivatization . Furthermore, the spirocyclic framework is sensitive to subtle substitution changes; even minor modifications can lead to substantial shifts in conformational preferences and biological activity, making generic substitution a high-risk strategy in lead optimization [2].

Unsubstituted parent N-methyl group alters basicity (pKa ~10.5) and lipophilicity (XLogP ~1.4) vs. secondary amine; target engagement and derivatization behavior may shift.
Close analogs Even minor substitution changes on the spirocyclic core can lead to substantial conformational preference differences; generic replacement risks activity cliffs.
Oxa-spiro analogs Oxygen-containing analogs exhibit different H-bond acceptor profiles and may alter CNS permeability properties; not directly interchangeable.

2-Methyl-2-azaspiro[4.5]decan-4-amine: Key Evidence


Physicochemical Profile vs. Unsubstituted Analog

2-Methyl-2-azaspiro[4.5]decan-4-amine exhibits a predicted pKa of 10.52±0.20 and an XLogP of 1.4, which differ from the unsubstituted parent compound 2-azaspiro[4.5]decan-4-amine [1]. The molecular weight is 168.28 g/mol (C₁₀H₂₀N₂) compared to 154.25 g/mol (C₉H₁₈N₂) for the parent . The methyl substitution increases molecular weight and lipophilicity while altering basicity, which can influence membrane permeability and off-target binding profiles .

Physicochemical profile vs. unsubstituted analog
Cross-study comparable
Target: pKa 10.52±0.20, XLogP 1.4, MW 168.28 g/mol
Comparator: MW 154.25 g/mol
ΔMW +14.03 g/mol, ΔXLogP est. +0.4–0.6
Lipophilicity and basicity differences may influence permeability and off-target binding profiles.
Predicted values; validation recommended.
Spirocyclic amines Physicochemical properties Drug discovery scaffolds

Conformational Restriction from N-Methylation

2-Methyl-2-azaspiro[4.5]decan-4-amine has zero rotatable bonds (SMILES: CN1CC(N)C2(CCCCC2)C1), a feature that enhances conformational rigidity compared to more flexible amine scaffolds . In contrast, the unsubstituted parent 2-azaspiro[4.5]decan-4-amine also has zero rotatable bonds, but the N-methyl group introduces additional steric bulk that can influence the preferred conformation of the azetidine ring and the orientation of the primary amine . This conformational locking is a key determinant of target binding and selectivity [1].

Conformational restriction from N-methylation
Class-level inference
Zero rotatable bonds in both target and parent; N-methyl group adds steric bulk that may influence preferred azetidine ring conformation.
Reported 3D pharmacophore distinctness may support target selectivity studies.
Conformational effects depend on substitution context.
Conformational restriction Spirocyclic scaffolds Medicinal chemistry

Derivatization Pathways: N-Methylated Scaffold

The presence of both a primary amine and a tertiary N-methyl amine in 2-Methyl-2-azaspiro[4.5]decan-4-amine provides two chemically distinct nitrogen centers for selective functionalization . The primary amine can be selectively acylated, alkylated, or sulfonylated, while the tertiary amine remains intact or can be quaternized . This contrasts with the unsubstituted parent compound, which contains a secondary amine that is more prone to oxidation and may undergo different reactivity patterns . The differential reactivity can be exploited to generate focused libraries of spirocyclic derivatives with diverse substitution patterns [1].

Derivatization pathways: N-methylated scaffold
Class-level inference
Two distinct amine centers: primary amine (4-position) and tertiary N-methyl amine (2-position) enable orthogonal functionalization vs. parent secondary amine.
Selective derivatization may support focused library synthesis for SAR exploration.
Reactivity differences require experimental verification.
Synthetic chemistry Spirocyclic building blocks Medicinal chemistry

Lipophilicity and ADME Properties

The predicted LogP for 2-Methyl-2-azaspiro[4.5]decan-4-amine is approximately 2.1, while the XLogP is reported as 1.4 [1]. These values are higher than those estimated for the unsubstituted parent compound (estimated LogP ~1.0-1.5 based on similar scaffolds). The increased lipophilicity due to the methyl group can enhance membrane permeability but may also affect solubility and metabolic clearance . The topological polar surface area (TPSA) is 29.3 Ų, which is within the favorable range for oral bioavailability [1].

Lipophilicity and ADME properties
Cross-study comparable
Target: LogP ~2.1 (pred.), XLogP 1.4, TPSA 29.3 Ų
Comparator: est. LogP ~1.0–1.5
ΔLogP approx. +0.6–1.1 units
Lipophilicity increase may correlate with membrane permeability but also affect solubility and clearance; ADME profiling advised.
In silico predictions; experimental confirmation needed.
ADME prediction Lipophilicity Drug-likeness

H-Bond Donor/Acceptor Profile Comparison

2-Methyl-2-azaspiro[4.5]decan-4-amine has one hydrogen bond donor (primary amine) and two hydrogen bond acceptors (two nitrogen atoms) [1]. This profile differs from oxygen-containing analogs such as 1-oxa-8-azaspiro[4.5]decan-4-amine, which have additional H-bond acceptors due to the oxygen atom . The reduced number of H-bond acceptors may lead to improved blood-brain barrier penetration and reduced P-glycoprotein efflux, which are critical considerations for CNS-targeted compounds .

H-bond donor/acceptor profile comparison
Class-level inference
Target: HBD 1, HBA 2
Comparator (1-oxa-8-azaspiro analog): HBD 1, HBA 3 (est.)
ΔHBA = -1
Lower HBA count may correlate with improved CNS penetration and reduced efflux recognition; supports neuroscience scaffold design.
Based on structural analysis; experimental BBB data not reported.
Hydrogen bonding Spirocyclic amines Drug design

Availability of Biological Activity Data

Direct head-to-head biological activity data for 2-Methyl-2-azaspiro[4.5]decan-4-amine against specific targets is sparse in publicly available literature . While the parent scaffold and related oxa-azaspiro derivatives have been explored as sigma receptor ligands (e.g., IC50 values in the nanomolar range for certain analogs), specific IC50 or Ki values for 2-Methyl-2-azaspiro[4.5]decan-4-amine itself are not widely reported [1]. This lack of pre-existing target activity data means that the compound's differentiation must be driven by its physicochemical and structural advantages rather than validated biological potency. For procurement decisions, this positions the compound as a versatile, unexplored scaffold for novel target discovery rather than a validated hit for a known target.

Availability of biological activity data
Data to verify
No publicly reported IC50 or Ki values for target compound; comparator oxa-spiro analogs show IC50 6–39 nM against specific targets.
Absence of pre-existing target activity may offer a fresh scaffold for novel target discovery.
Biological profiling must be established independently.
Spirocyclic amines Data availability Lead optimization

2-Methyl-2-azaspiro[4.5]decan-4-amine: Applications & Procurement


CNS Lead Optimization and BBB Penetration

Based on the reduced hydrogen bond acceptor count (HBA=2) and moderate lipophilicity (XLogP=1.4), 2-Methyl-2-azaspiro[4.5]decan-4-amine is an optimal starting scaffold for CNS drug discovery programs. The lower HBA count compared to oxa-azaspiro analogs is predicted to improve passive diffusion across the blood-brain barrier . The rigid spirocyclic framework and zero rotatable bonds further contribute to favorable CNS multiparameter optimization (MPO) scores [1].

Library Synthesis via Orthogonal Amine Reactivity

The presence of both a primary amine and a tertiary N-methyl amine provides two distinct chemical handles for selective functionalization, enabling the efficient generation of diverse spirocyclic libraries . This is particularly valuable for medicinal chemistry teams aiming to rapidly explore SAR around the spirocyclic core without resorting to complex protection/deprotection sequences. The compound's zero rotatable bonds also ensure that conformational rigidity is maintained across derivatives [1].

Scaffold Hopping to 3D Spirocyclic Cores

For programs seeking to replace flat, aromatic scaffolds with more three-dimensional alternatives, 2-Methyl-2-azaspiro[4.5]decan-4-amine offers a validated spirocyclic replacement with an increased fraction of sp³-hybridized carbons . This is a recognized strategy to improve solubility, reduce promiscuous binding, and enhance metabolic stability, all of which correlate with higher clinical success rates [1]. The compound's moderate lipophilicity and low TPSA (29.3 Ų) further support its drug-likeness [2].

Novel Target Discovery and IP Generation

The scarcity of pre-existing biological activity data for 2-Methyl-2-azaspiro[4.5]decan-4-amine positions it as an ideal candidate for phenotypic screening and novel target identification . Organizations seeking to establish new intellectual property around underexplored spirocyclic chemotypes can leverage this compound as a core scaffold for de novo lead discovery, unencumbered by prior art associations with specific targets or indications [1].

Application
Selection Property
Validation Focus
CNS lead optimization and BBB penetration studies
Low HBA count (2) and moderate lipophilicity
CNS MPO score validation; permeability and efflux assays
Library synthesis via orthogonal amine reactivity
Primary and tertiary N-methyl amine handles
Selective acylation/alkylation protocols; SAR expansion
Scaffold hopping to 3D spirocyclic cores
Increased Fsp³, zero rotatable bonds, low TPSA
Solubility and metabolic stability comparisons vs. flat aromatics
Novel target discovery and IP generation
Underexplored chemotype, no pre-associated targets
Phenotypic screening hit rate; target deconvolution studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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